molecular formula C33H24N6 B2843296 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole CAS No. 1855846-73-9

4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole

Cat. No.: B2843296
CAS No.: 1855846-73-9
M. Wt: 504.597
InChI Key: MDIYJAFDHNWCHR-UHFFFAOYSA-N
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Description

The compound 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) is a complex organic molecule featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) typically involves the condensation of appropriate pyrazole derivatives with aromatic aldehydes or ketones. Common reagents include hydrazines and enaminones, often catalyzed by iodine or other catalysts . The reaction conditions usually involve moderate temperatures and organic solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole): can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazines, enaminones, and various catalysts like iodine. Reaction conditions often involve moderate temperatures and organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Molecular docking studies have shown that pyrazole derivatives can fit into enzyme pockets, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole): is unique due to its multiple pyrazole rings and complex aromatic structure.

Properties

IUPAC Name

4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N6/c1-7-25(31-16-34-35-17-31)8-2-22(1)28-13-29(23-3-9-26(10-4-23)32-18-36-37-19-32)15-30(14-28)24-5-11-27(12-6-24)33-20-38-39-21-33/h1-21H,(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIYJAFDHNWCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6)C7=CNN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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